![molecular formula C9H10ClF2NO2 B13647882 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxole ring substituted with difluoro groups, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethanamine under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the compound can be synthesized by reacting 2,2-difluorobenzo[d][1,3]dioxole with ethanamine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
化学反応の分析
Types of Reactions
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
類似化合物との比較
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-yl)ethanamine hydrochloride: Similar structure but with a different substitution pattern on the dioxole ring.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)ethan-1-amine: Lacks the hydrochloride salt form.
Uniqueness
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .
特性
分子式 |
C9H10ClF2NO2 |
|---|---|
分子量 |
237.63 g/mol |
IUPAC名 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H |
InChIキー |
CGCLCGPCTZEREL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


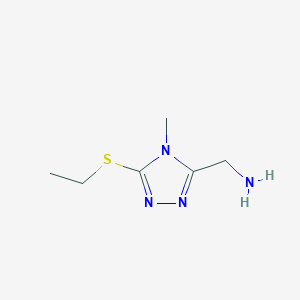
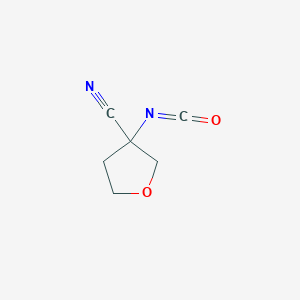
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
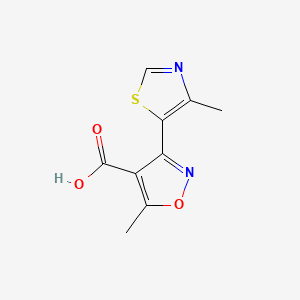

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
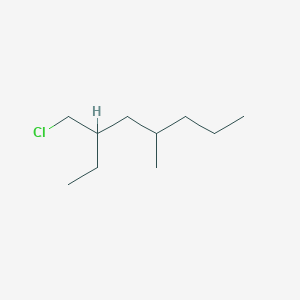
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
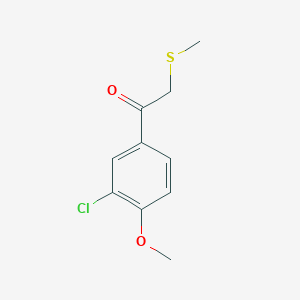
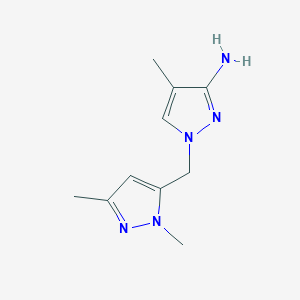
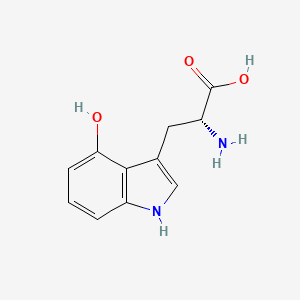
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)


